molecular formula C25H50NO8P B13395781 [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate

Cat. No.: B13395781
M. Wt: 523.6 g/mol
InChI Key: KKOSJVWUOHEQKA-UHFFFAOYSA-N
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Description

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate is a complex organic compound with a molecular formula of C25H50NO8P This compound is characterized by its unique structure, which includes amino, ethoxy, hydroxy, phosphoryl, and decanoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of decanoic acid with glycerol to form a glycerol ester. This ester is then reacted with phosphoryl chloride to introduce the phosphoryl group. The final step involves the reaction with 2-aminoethanol to introduce the amino and ethoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phosphoryl group can produce a phosphine derivative.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biomolecule. Its phosphoryl group can interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components suggests it could be used in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. Additionally, the amino and ethoxy groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the aminoethoxy group.

    Phosphatidylethanolamine (100/100): Contains similar fatty acid chains but differs in the head group structure.

Uniqueness

What sets [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate apart is its combination of functional groups, which provides unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H50NO8P

Molecular Weight

523.6 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate

InChI

InChI=1S/C25H50NO8P/c1-3-5-7-9-11-13-15-17-24(27)31-21-23(22-33-35(29,30)32-20-19-26)34-25(28)18-16-14-12-10-8-6-4-2/h23H,3-22,26H2,1-2H3,(H,29,30)

InChI Key

KKOSJVWUOHEQKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC

Origin of Product

United States

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